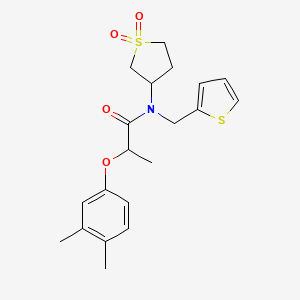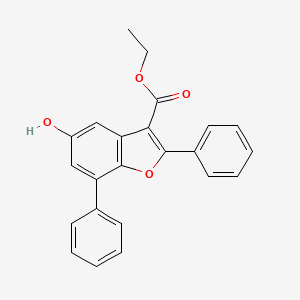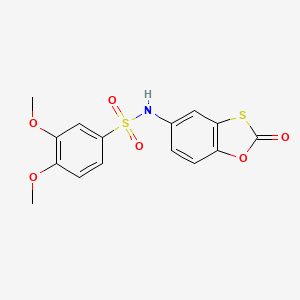![molecular formula C14H20Cl2NO3P B11586239 Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonate](/img/structure/B11586239.png)
Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a cyclohexyl ring, which is further substituted with a 3,4-dichlorophenylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonate typically involves the reaction of 3,4-dichloroaniline with cyclohexanone to form an intermediate, which is then reacted with dimethyl phosphite under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and interaction with biological membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the 3,4-dichlorophenylamino group can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonate
- Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphine oxide
- Dimethyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonic acid
Uniqueness
This compound is unique due to its specific combination of a phosphonate group with a cyclohexyl ring and a 3,4-dichlorophenylamino substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H20Cl2NO3P |
|---|---|
Molekulargewicht |
352.2 g/mol |
IUPAC-Name |
3,4-dichloro-N-(1-dimethoxyphosphorylcyclohexyl)aniline |
InChI |
InChI=1S/C14H20Cl2NO3P/c1-19-21(18,20-2)14(8-4-3-5-9-14)17-11-6-7-12(15)13(16)10-11/h6-7,10,17H,3-5,8-9H2,1-2H3 |
InChI-Schlüssel |
JXVTYFPHHXHAOD-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C1(CCCCC1)NC2=CC(=C(C=C2)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3E)-3-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11586162.png)
![1-(4-Bromophenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11586163.png)
![Allyl 6-[(E)-2-(2-methoxyphenyl)ethenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate](/img/structure/B11586168.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11586173.png)
![2-methylpropyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11586177.png)
![methyl (2Z)-[(2Z)-4-hydroxy-2-[(2E)-(4-methylbenzylidene)hydrazinylidene]-1,3-thiazol-5(2H)-ylidene]ethanoate](/img/structure/B11586182.png)
![(5Z)-5-(4-butoxybenzylidene)-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11586187.png)
![11-(4-butoxy-3-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11586193.png)

![(2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B11586206.png)

![methyl 4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate](/img/structure/B11586223.png)
![4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline](/img/structure/B11586229.png)
